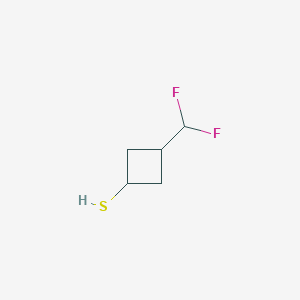

3-(Difluoromethyl)cyclobutane-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Difluoromethyl)cyclobutane-1-thiol is a chemical compound with the CAS Number: 2503208-26-0 . It has a molecular weight of 138.18 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 . This indicates the molecular structure of the compound.科学的研究の応用

Ion and Radical Rearrangements in Surface Reactions

Research has utilized rearrangement reactions to probe transient intermediates in thiol desulfurization induced by Mo(110), studying the desulfurization of related thiol compounds. This approach has led to insights into the mechanism of surface reactions, identifying thiolate intermediates and indicating facile S-H bond scission on Mo(110). The study provides evidence for the primary pathway of hydrogenolysis without rearrangement for both thiols investigated, highlighting the complexity and subtlety of surface-induced chemical transformations (Wiegand et al., 1996).

Fluorescent and Colorimetric Probes for Thiol Detection

The development of optical probes for thiols, such as cysteine, homocysteine, and glutathione, has been an active area due to their biological significance. Several studies have focused on creating fluorescent or colorimetric sensors for thiols utilizing various unique mechanisms, including Michael addition and cyclization with aldehyde. These advancements facilitate the selective detection of thiols, which is crucial in both basic research and disease diagnosis (Chen et al., 2010); (Jung et al., 2013).

Photocatalysis of [2+2] Enone Cycloadditions

The use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions represents a significant advancement in the field of photocatalysis. This process allows for rapid, high-yielding cyclizations using sunlight as the sole source of irradiation, showcasing the efficiency and potential of light-mediated chemical transformations (Ischay et al., 2008).

Metal-Organic Nanoparticles and Thixotropic Hydrogels

The synthesis of tetrapyridyl cyclobutane and its application in forming metal-organic nanoparticles (NMOPs) within thixotropic hydrogels illustrates the intersection of organic synthesis and materials science. These hydrogels, capable of gelation in water, demonstrate the potential of cyclobutane derivatives in creating novel materials with unique properties, such as nanoscale particle formation and thixotropic behavior (Hamilton et al., 2011).

Thiol Reactive Probes and Chemosensors

The selective detection of thiols using reaction-based probes and sensors is vital for understanding their roles in physiological and pathological processes. Design strategies for fluorescent and colorimetric probes for thiol detection have evolved, incorporating various mechanisms like nucleophilic addition and disulfide bond cleavage. These developments underscore the importance of thiols in biological systems and the need for sensitive and selective detection methods (Peng et al., 2012).

作用機序

Target of Action

Difluoromethyl groups have been known to interact with various biological targets, enhancing the potency and selectivity of pharmaceutical compounds .

Mode of Action

The difluoromethyl group can be transferred to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

The introduction of difluoromethyl groups into cyclobutane frameworks is a burgeoning area of interest due to their potential in drug design and synthesis .

Result of Action

The introduction of difluoromethyl groups into cyclobutane frameworks has shown potential in drug design and synthesis .

特性

IUPAC Name |

3-(difluoromethyl)cyclobutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLLZIOSOPBMPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)

![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)

![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)

![3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780588.png)

![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)

![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)